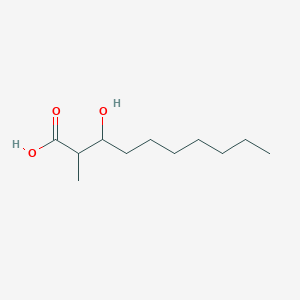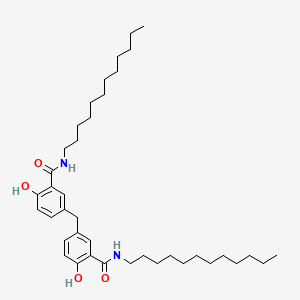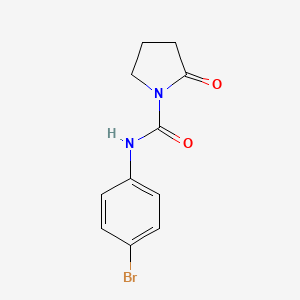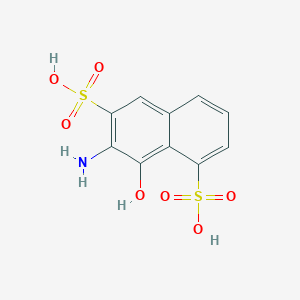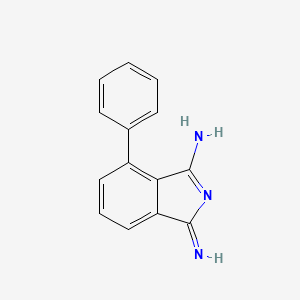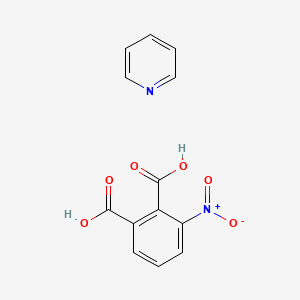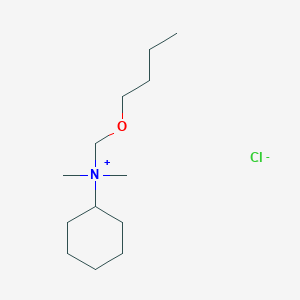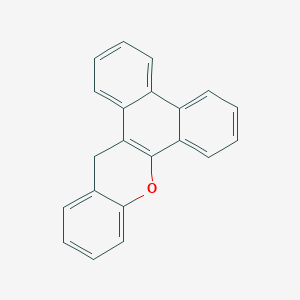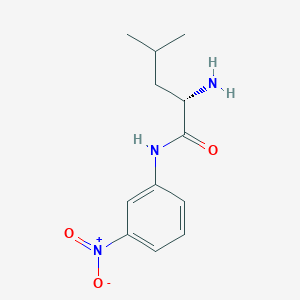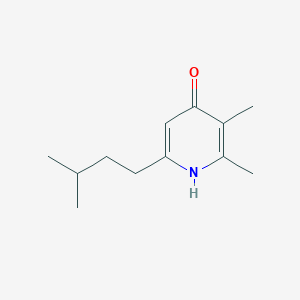![molecular formula C18H17NO4S B14493508 [(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid CAS No. 63251-96-7](/img/structure/B14493508.png)
[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Phenyl Group: The phenyl group at position 2 can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the indole derivative with thiol reagents such as thiourea or thioglycolic acid.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Ph-IAA: A synthetic indole derivative with unique applications in plant biology.
Indole-3-butyric acid: Another plant hormone with structural similarities but distinct functions.
Properties
CAS No. |
63251-96-7 |
|---|---|
Molecular Formula |
C18H17NO4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(5,6-dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C18H17NO4S/c1-22-14-8-12-13(9-15(14)23-2)19-17(11-6-4-3-5-7-11)18(12)24-10-16(20)21/h3-9,19H,10H2,1-2H3,(H,20,21) |
InChI Key |
OLGVLFUMJLASRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(N2)C3=CC=CC=C3)SCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


